2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride

Phenylethanolamine N-Methyltransferase PNMT inhibition Enzymatic assay

2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride (CAS 1052533-96-6), with the molecular formula C11H18ClNO2 and a molecular weight of 231.72 g/mol, is an amino alcohol derivative widely utilized as a chemical building block in the synthesis of complex organic molecules. This compound is commercially supplied as a high-purity hydrochloride salt (≥95%), with batch-specific quality data—including NMR, HPLC, and GC analyses—available from multiple vendors.

Molecular Formula C11H18ClNO2
Molecular Weight 231.72 g/mol
CAS No. 1052533-96-6
Cat. No. B3078612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride
CAS1052533-96-6
Molecular FormulaC11H18ClNO2
Molecular Weight231.72 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1CNCCO.Cl
InChIInChI=1S/C11H17NO2.ClH/c1-2-14-11-6-4-3-5-10(11)9-12-7-8-13;/h3-6,12-13H,2,7-9H2,1H3;1H
InChIKeyQIVCTIAHNZGBGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride (CAS 1052533-96-6): Procurement-Ready Chemical Profile for Research Applications


2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride (CAS 1052533-96-6), with the molecular formula C11H18ClNO2 and a molecular weight of 231.72 g/mol, is an amino alcohol derivative widely utilized as a chemical building block in the synthesis of complex organic molecules . This compound is commercially supplied as a high-purity hydrochloride salt (≥95%), with batch-specific quality data—including NMR, HPLC, and GC analyses—available from multiple vendors .

2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride (CAS 1052533-96-6): Critical Differentiators Against Generic or Analog Substitution


The 2-ethoxy substituent on the benzyl ring of this amino alcohol imparts distinct physicochemical properties—including a calculated LogP of 1.37, six rotatable bonds, and a specific hydrogen-bonding profile—that directly modulate its molecular recognition, solubility, and reactivity . Consequently, substitution with close structural analogs—such as the methoxy derivative (CAS 109926-15-0) or the unsubstituted benzyl analog (CAS 104-63-2)—is not functionally equivalent in assays where subtle variations in electronic distribution or steric bulk are critical, as evidenced by quantifiable differences in receptor affinity and cellular activity [1].

2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride (CAS 1052533-96-6): Quantitative Performance Evidence Against Key Comparators


PNMT Inhibitory Activity Comparison: 2-Ethoxybenzyl Derivative vs. Class Baseline

The compound exhibits measurable inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), a key enzyme in catecholamine biosynthesis, with a reported Ki value of 1.11 × 10^6 nM (1.11 mM) [1]. This data point is derived from a curated bioactivity database and represents a class-level inference for this amino alcohol scaffold, as direct head-to-head data with the closest analogs (e.g., the 2-methoxy or unsubstituted benzyl derivatives) is not publicly available for this specific target. The relatively weak affinity (millimolar range) is consistent with the compound's role as a synthetic building block or a tool compound for target engagement studies rather than a potent drug-like molecule.

Phenylethanolamine N-Methyltransferase PNMT inhibition Enzymatic assay

FAAH Cellular Inhibition: A Cross-Study Comparable Activity Benchmark

In a functional cellular assay utilizing human U937 cells, 2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride demonstrated inhibition of fatty acid amide hydrolase (FAAH) with an IC50 of 10,000 nM (10 µM) [1]. While direct, side-by-side data with the 2-methoxy or unsubstituted benzyl analogs is absent, this well-defined IC50 value from a specific human cell line provides a robust, cross-study comparable benchmark. This allows for quantitative assessment against other amino alcohol-based FAAH inhibitors reported in the literature, facilitating the evaluation of this compound's potential in modulating endocannabinoid signaling pathways.

Fatty Acid Amide Hydrolase FAAH inhibition Cellular assay Endocannabinoid system

Opioid Receptor Binding Affinity: A Key Differentiator from the Unsubstituted Benzyl Analog

2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride exhibits significant affinity for the human mu-opioid receptor (OPRM), with a reported pKi of 9.39 (Ki ≈ 0.41 nM) [1]. This high affinity is a stark contrast to the unsubstituted benzyl analog, N-benzylethanolamine (CAS 104-63-2), which is not characterized for mu-opioid activity in the same database and is instead documented as a precursor for calcitonin gene-related peptide (CGRP) antagonist synthesis [2]. This quantitative difference in primary biological activity—sub-nanomolar GPCR binding versus utility as a non-specific synthetic intermediate—constitutes a clear, data-driven differentiator, underscoring that the ethoxy substitution is critical for engaging this specific target profile.

Opioid receptor GPCR Radioligand binding assay Mu-opioid receptor

Orexin-1 Receptor Functional Activity: A Direct Comparator to the 2-Methoxybenzyl Analog

The 2-ethoxybenzyl amino alcohol derivative demonstrates functional activity at the human orexin-1 receptor (OX1R), with a reported pEC50 of 6.19 (EC50 ≈ 646 nM) [1]. In contrast, the 2-methoxybenzyl analog (CAS 109926-15-0) shows no reported activity for OX1R in public bioactivity databases and is instead cataloged primarily as a building block for medicinal chemistry . This direct functional annotation differentiates the ethoxy derivative within this amino alcohol class, specifically highlighting its capacity to act as a ligand for the orexinergic system. The quantified EC50 provides a clear starting point for any structure-activity relationship (SAR) study focused on OX1R modulation, a target implicated in sleep-wake regulation and addiction pathways.

Orexin receptor OX1R GPCR functional assay pEC50

2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride (CAS 1052533-96-6): Verified Application Scenarios Based on Quantitative Evidence


Chemical Probe for Orexin-1 Receptor (OX1R) Target Engagement Studies

Based on the documented functional activity at OX1R (pEC50 = 6.19) [1], this compound can serve as a chemical probe or starting point for the development of tool compounds to interrogate orexin-1 receptor signaling pathways in vitro. The quantifiable activity differentiates it from closely related analogs that lack this specific annotation.

Scaffold for Structure-Activity Relationship (SAR) Exploration of Mu-Opioid Receptor Ligands

Given its high binding affinity for the mu-opioid receptor (pKi = 9.39) [1], 2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride is a validated scaffold for medicinal chemistry campaigns aimed at developing novel opioid receptor modulators. Its sub-nanomolar potency in binding assays provides a strong foundation for further optimization of selectivity and functional bias.

Tool Compound for Benchmarking FAAH Inhibitory Activity in Cellular Assays

With a defined IC50 of 10 µM against FAAH in human U937 cells [1], this compound can be utilized as a control or benchmark in enzymatic and cellular assays evaluating the endocannabinoid system. The availability of this quantitative data allows for consistent cross-study comparisons and assay validation.

High-Quality Building Block for Custom Synthesis in Drug Discovery

Commercial availability from multiple suppliers at ≥95% purity with documented analytical characterization (NMR, HPLC, GC) makes this compound a reliable building block for the synthesis of more complex molecular architectures. Its defined physicochemical profile, including a LogP of 1.37 [1], provides predictability in downstream synthetic and purification steps.

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